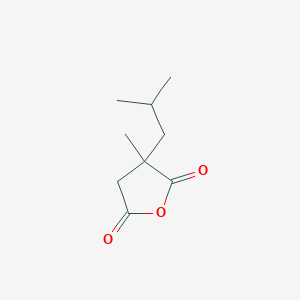
1-(4-Cyanophenyl)piperidine-3-carboxylic acid
Descripción general
Descripción
1-(4-Cyanophenyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 1-(4-Cyanophenyl)piperidine-3-carboxylic acid is represented by the SMILES notation:C1CC(CN(C1)C2=CC=C(C=C2)C#N)C(=O)O . Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-Cyanophenyl)piperidine-3-carboxylic acid include a molecular weight of 230.26 and a molecular formula of C13H14N2O2 .Aplicaciones Científicas De Investigación
Synthesis and Properties
Synthesis and Theoretical Studies : A study by Anioła et al. (2016) explored the synthesis and spectroscopic properties of piperidinium carboxylic acid complexes, focusing on their structural and theoretical aspects. These compounds, including variations like piperidinium-3-carboxylic acid, exhibit stable hydrogen-bonded complexes useful in chemical analysis and synthesis (Anioła et al., 2016).
Preparation of Piperidine Derivatives : The work of Krauze and Duburs (2000) details the synthesis of piperidinium 3-cyano-4-(4-cyanophenyl)-1,4-dihydropyridine-2(3H)-thiolates, which are key intermediates in the synthesis of various chemical compounds (Krauze & Duburs, 2000).
Pharmaceutical Research
- Anticancer Agent Development : Rehman et al. (2018) conducted a study on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating their potential as anticancer agents. This research highlights the medicinal chemistry applications of piperidine derivatives (Rehman et al., 2018).
Materials Science
- Application in Anodized Aluminum Coloring : Moshohoritou et al. (1994) investigated the use of piperidine derivatives like piperidine-4-carboxylic acid in the electrolytic coloring of anodized aluminum. This showcases the application of these compounds in industrial materials processes (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).
Chemical Synthesis
- Synthesis of Piperidine Subunits : Acharya and Clive (2010) described a method for synthesizing optically pure piperidines, which are crucial in the development of various amines containing substituted piperidine units. This research has implications in organic synthesis and pharmaceutical chemistry (Acharya & Clive, 2010).
Crystallography
- Crystal and Molecular Structure Studies : Szafran, Komasa, and Bartoszak-Adamska (2007) carried out an in-depth study on the crystal and molecular structure of 4-carboxypiperidinium chloride, providing valuable insights into the structural characteristics of these compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Propiedades
IUPAC Name |
1-(4-cyanophenyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-8-10-3-5-12(6-4-10)15-7-1-2-11(9-15)13(16)17/h3-6,11H,1-2,7,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCZUCPTDYRUIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655699 | |
| Record name | 1-(4-Cyanophenyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyanophenyl)piperidine-3-carboxylic acid | |
CAS RN |
321337-54-6 | |
| Record name | 1-(4-Cyanophenyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline](/img/structure/B1453979.png)



![2-[(Propan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B1453989.png)

